![molecular formula C15H9N3O3S2 B2951255 (Z)-N-(6-nitro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide CAS No. 865181-65-3](/img/structure/B2951255.png)
(Z)-N-(6-nitro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide
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Description
The compound is a derivative of benzo[d]thiazole . Benzo[d]thiazole derivatives have been studied for their antimycobacterial properties . They are designed and synthesized in combination with piperazine and various 1,2,3 triazoles .
Synthesis Analysis
The synthesis of similar compounds involves the design and in silico ADMET prediction, followed by the synthesis of novel imidazo-[2,1-b]-thiazole and benzo-[d]-imidazo-[2,1-b]-thiazole carboxamide analogues . The synthesized derivatives are then characterized by 1H NMR, 13C NMR, HPLC, and MS spectral analysis .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds include the combination of imidazo-[2,1-b]-thiazole and benzo-[d]-imidazo-[2,1-b]-thiazole carboxamide analogues with piperazine and various 1,2,3 triazoles .Future Directions
The future directions for similar compounds involve further investigation into their antimycobacterial properties . Molecular docking and dynamics studies are carried out for the most active compounds to understand the putative binding pattern, as well as the stability of the protein–ligand complex .
properties
IUPAC Name |
N-(6-nitro-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9N3O3S2/c1-2-7-17-11-6-5-10(18(20)21)9-13(11)23-15(17)16-14(19)12-4-3-8-22-12/h1,3-6,8-9H,7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTMMLPKWPXMKCH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1C2=C(C=C(C=C2)[N+](=O)[O-])SC1=NC(=O)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-N-(6-nitro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide |
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